molecular formula C15H19N3O3 B5435126 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B5435126
M. Wt: 289.33 g/mol
InChI Key: MQJKBXXEOQLGTH-UHFFFAOYSA-N
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Description

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development .

Preparation Methods

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction. This reaction often employs Cu(I) or Ru(II) as catalysts.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced to the isoxazole ring through alkylation reactions.

    Formation of the Urea Derivative: The final step involves the reaction of the isoxazole derivative with 4-methoxyphenyl isocyanate to form the urea derivative.

Chemical Reactions Analysis

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of various enzymes and receptors.

    Medicine: It is being explored for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact molecular pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, which are distinct from those of other isoxazole derivatives.

Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-5-7-11(20-4)8-6-10/h5-9H,1-4H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKBXXEOQLGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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